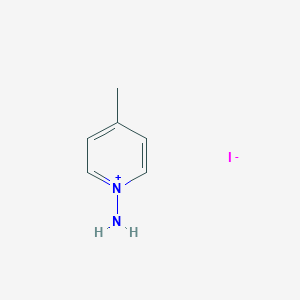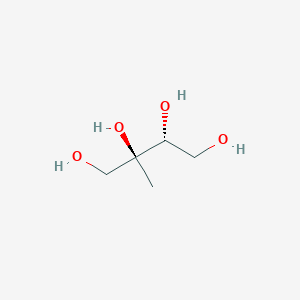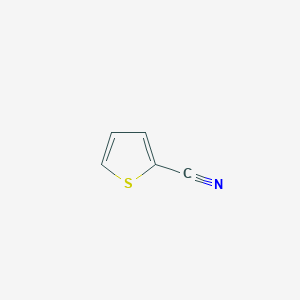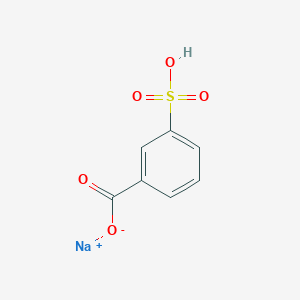
2(3H)-Oxazolone
Übersicht
Beschreibung
2(3H)-oxazolone, also known as this compound, is a useful research compound. Its molecular formula is C3H3NO2 and its molecular weight is 85.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Mittel
2(3H)-Oxazolone-Derivate wurden synthetisiert und als potenzielle Anticancer-Mittel bewertet . Diese Verbindungen wurden durch IR-, 1H-NMR-, 13C-NMR- und Massenspektroskopie-Daten charakterisiert. Die relative Empfindlichkeit von drei Krebszelllinien variierte je nach Art der Verbindung .
Antioxidative Eigenschaften
1,5-Benzodiazepin-2(3H)-one, ein Derivat von this compound, wurden synthetisiert und auf ihre antioxidativen Eigenschaften bewertet . Diese Verbindungen zeigten eine geringe Zytotoxizität gegenüber menschlichen Neuroblastom-SH-SY5Y- und menschlichen Hepatom-HepG2-Zelllinien .
Neuroprotektive Aktivität
Derivate von this compound haben in neuronalen Zelllinien unter 6-OHD- und MPP+-Insulten eine gute Neuroprotektionsaktivität gezeigt, was in-vitro-Modelle der mitochondrialen Dysfunktion und des oxidativen Stresses bei der Parkinson-Krankheit (PD) sind .
Reduktion von intrazellulären reaktiven Sauerstoffspezies (ROS)
Diese Derivate haben eine signifikante Reduktion von intrazellulären reaktiven Sauerstoffspezies (ROS) und Superoxid-Spiegel gezeigt, parallel zu einer guten Verbesserung des mitochondrialen Membranpotenzials (ΔΨm) .
Lipidperoxidationsniveaus
Im Vergleich zu Curcumin reduzierte ein Derivat von this compound die Lipidperoxidationsniveaus, Malondialdehyd (MDA), in SH-SY5Y-Zellen unter oxidativem Stressdruck besser .
Wiederherstellung von intrazellulären Glutathion-Synthetase (GSH)-Spiegeln
Dieses Derivat hat auch die intrazellulären Glutathion-Synthetase (GSH)-Spiegel wiederhergestellt .
Reduktion von Apoptose und Caspase-3-Spiegeln
Apoptose und Caspase-3-Spiegel von SH-SY5Y unter H2O2-Druck wurden ebenfalls nach Behandlung mit einem Derivat von this compound reduziert .
Wirkmechanismus
Target of Action
For instance, Zolbetuximab, a monoclonal antibody, targets CLDN18.2, a protein found in gastric or gastroesophageal junction (GEJ) adenocarcinoma . Another compound, a quinazolin-4(3H)-one derivative, was found to inhibit acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis .
Mode of Action
For example, the quinazolin-4(3H)-one derivative mentioned earlier inhibits ACCase, thereby preventing the synthesis of fatty acids . This inhibition disrupts the normal metabolic processes of the target organism, leading to its death or growth inhibition.
Biochemical Pathways
Compounds that inhibit accase, like the quinazolin-4(3h)-one derivative, disrupt the fatty acid synthesis pathway . This disruption can lead to a variety of downstream effects, including impaired cell membrane formation and energy production.
Pharmacokinetics
For instance, a study on TPN171, a novel PDE5 inhibitor, revealed that it was rapidly absorbed in humans with a peak time (Tmax) of 0.667 h and a half-life (t1/2) of approximately 9.89 h in plasma .
Result of Action
For example, the quinazolin-4(3H)-one derivative showed excellent herbicidal activity against monocotyledonous weeds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3H-1,3-oxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVMOLOUBJBNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181982 | |
| Record name | 4-Oxazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27584-70-9 | |
| Record name | 4-Oxazolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027584709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,3-oxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)












